2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol
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Overview
Description
2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with an aminoethanol moiety. It has garnered interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.
Scientific Research Applications
2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure but differ in their substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern but exhibit similar biological activities.
Uniqueness
2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol is unique due to its specific aminoethanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H14N4OS |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-[(2-amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C9H14N4OS/c1-5-4-15-7-6(5)12-9(10)13-8(7)11-2-3-14/h5,14H,2-4H2,1H3,(H3,10,11,12,13) |
InChI Key |
IXKOZZUEACEBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSC2=C1N=C(N=C2NCCO)N |
Origin of Product |
United States |
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